molecular formula C9H9NO2 B574250 6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 182500-00-1

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B574250
CAS No.: 182500-00-1
M. Wt: 163.176
InChI Key: PGJGBRALHXNLDF-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indene derivatives This compound features a fused ring system consisting of a cyclopentanone and a benzene ring, with amino and hydroxy functional groups attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate reagents to introduce the amino and hydroxy groups. For instance, the reaction of 2,3-dihydro-1H-inden-1-one with thiophene-2-carbaldehyde in the presence of ethanol and potassium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the indene structure can be reduced to a hydroxyl group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.

Scientific Research Applications

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and hydroxy groups on the indene structure. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.

Properties

IUPAC Name

6-amino-5-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJGBRALHXNLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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